molecular formula C30H48O8 B1192855 ISIR-005

ISIR-005

Cat. No.: B1192855
M. Wt: 536.71
InChI Key: LOAPHXVWCJVEPY-XXUMMOLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISIR-005 is a semi-synthetic fusicoccane derivative designed to stabilize protein-protein interactions (PPIs) involving 14-3-3 proteins, particularly the 14-3-3/Gab2 complex, which plays a critical role in cancer signaling pathways . Structurally, this compound incorporates an additional furan ring modification compared to its parent compound, fusicoccin A (FC-A), enhancing its binding specificity and stability . Key physicochemical properties include a molecular weight of 536.71 g/mol and the formula C₃₀H₄₈O₈, with storage recommendations at -20°C (powder) and -80°C (in solvent) .

Preclinical studies highlight its role in stabilizing the 14-3-3/Gab2 interface, thereby inhibiting oncogenic signaling cascades in cancer cells . This mechanism positions this compound as a promising therapeutic candidate for malignancies driven by dysregulated PPIs.

Properties

Molecular Formula

C30H48O8

Molecular Weight

536.71

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(((4R,5R,6R,6aS,9S,10aR,E)-5-Hydroxy-3-isopropyl-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][8]annulen-4-yl)oxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C30H48O8/c1-15(2)18-10-11-30(6)12-20-17(13-34-7)8-9-19(20)16(3)23(31)27(22(18)30)37-28-25(33)24(32)26-21(36-28)14-35-29(4,5)38-26/h12,15-17,19,21,23-28,31-33H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,19+,21-,23-,24-,25-,26-,27-,28-,30-/m1/s1

InChI Key

LOAPHXVWCJVEPY-XXUMMOLISA-N

SMILES

O[C@@H]1[C@@H](O)[C@]2([H])OC(C)(C)OC[C@@]2([H])O[C@@H]1O[C@H]3[C@H](O)[C@H](C)[C@@](CC[C@@H]/4COC)([H])C4=C/[C@]5(C)C3=C(C(C)C)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ISIR005;  ISIR 005;  ISIR-005

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Analogous Compounds

Structural and Functional Analogues

Fusicoccin A (FC-A)
  • Structure : A natural diterpene glucoside (C₃₅H₅₂O₁₀) isolated from Phomopsis amygdali .
  • Mechanism : Stabilizes 14-3-3 interactions with client proteins like CFTR, enhancing their functional activity .
  • Efficacy : Demonstrated strong stabilization of 14-3-3/CFTR complexes but lacks specificity for cancer-related targets like Gab2 .
FC-THF
  • Structure : Semi-synthetic derivative of FC-A with a tetrahydrofuran (THF) ring substitution .
  • Mechanism : Acts as a "Mode III" stabilizer, enhancing 14-3-3/TASK3 potassium channel interactions by 20-fold compared to FC-A .
  • Applications : Primarily studied in neurological and cardiovascular contexts due to TASK3's role in ion channel regulation .
Cotylenin A (CN-A) and ISIR-050
  • CN-A : A fusicoccane derivative with a hydroxyl group at the C12 position, conferring distinct pharmacological effects in cancer models .
  • ISIR-050 : A synthetic analog of CN-A; both compounds induce identical pharmacological responses in IFNα-treated cancer cells, suggesting overlapping mechanisms .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Structural Feature Primary Target Stabilization Efficacy Therapeutic Focus
ISIR-005 C₃₀H₄₈O₈ 536.71 Furan ring modification 14-3-3/Gab2 Significant (qualitative) Cancer
FC-A C₃₅H₅₂O₁₀ ~700.8 Native fusicoccane scaffold 14-3-3/CFTR Moderate Cystic fibrosis
FC-THF Not specified Not specified THF ring substitution 14-3-3/TASK3 20x vs. FC-A Neurological disorders
CN-A C₃₅H₅₄O₁₁ ~698.8 C12 hydroxyl group 14-3-3/IFNα pathways High Cancer

Key Research Findings

This compound vs. FC-A: this compound’s furan ring enhances specificity for Gab2 over non-cancer targets like CFTR, reducing off-target effects . FC-A’s broader target profile limits its utility in oncology but remains valuable in CFTR-related therapies .

This compound vs.

This compound vs. CN-A/ISIR-050 :

  • CN-A and ISIR-050 share functional equivalence in cancer models, but this compound’s synthetic tractability offers advantages in pharmacokinetic optimization .

Discussion of Discrepancies and Limitations

  • Classification Conflict : describes this compound as a "natural stabilizer," while identifies it as semi-synthetic. This discrepancy may arise from differing definitions of "natural" in structural vs. source contexts .
  • Data Gaps : Quantitative metrics (e.g., IC₅₀, binding affinity) for this compound are absent in available literature, necessitating further biochemical characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ISIR-005
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Reactant of Route 2
ISIR-005

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